Product packaging for Deoxoqinghaosu(Cat. No.:CAS No. 126189-95-5)

Deoxoqinghaosu

Cat. No.: B236817
CAS No.: 126189-95-5
M. Wt: 268.35 g/mol
InChI Key: NFHMBUNSGVNWDK-LMXFHCPWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Deoxoqinghaosu (also known as deoxoartemisinin) is a chemically modified derivative of the potent antimalarial natural product, artemisinin . This compound is of significant interest in pharmacological research, particularly in the study and development of peroxide-based antimalarial therapies . Like other artemisinin derivatives, its mechanism of action is believed to involve the cleavage of its peroxide bridge upon interaction with intra-parasitic iron, generating reactive species that are lethal to the Plasmodium parasite . A key research feature of this compound is its stability and the potential for functionalization; it has been used as a framework for attaching probes, such as UV chromophores, making it a valuable tool for sensitive mechanistic and biological investigations . Research into such derivatives is critical in the ongoing effort to combat drug-resistant malaria and to understand the structure-activity relationships of trioxane-type antimalarial agents [citation:5). This product is labeled "For Research Use Only" (RUO) . It is specifically manufactured for use in laboratory research applications, such as fundamental biological research and pharmaceutical development . It is not intended for use in the diagnosis, prevention, or treatment of diseases in humans or animals, and it must not be administered to humans . By providing this well-characterized compound, we aim to support the scientific community in its vital research efforts.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C26H27Cl2N3O B236817 Deoxoqinghaosu CAS No. 126189-95-5

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

126189-95-5

Molecular Formula

C26H27Cl2N3O

Molecular Weight

268.35 g/mol

IUPAC Name

(4S,8S,12R)-4,8,12-trimethyl-3,14,15-trioxatricyclo[8.5.0.01,6]pentadec-10-en-4-ol

InChI

InChI=1S/C15H24O4/c1-10-4-12-6-11(2)8-18-19-15(12)9-17-14(3,16)7-13(15)5-10/h6,10-11,13,16H,4-5,7-9H2,1-3H3/t10-,11-,13?,14+,15?/m1/s1

InChI Key

NFHMBUNSGVNWDK-LMXFHCPWSA-N

SMILES

CC1CC2CC(OCC23C(=CC(COO3)C)C1)(C)O

Isomeric SMILES

C[C@H]1CC2C[C@@](OCC23C(=C[C@H](COO3)C)C1)(C)O

Canonical SMILES

CC1CC2CC(OCC23C(=CC(COO3)C)C1)(C)O

Synonyms

10-deoxoartemisinin
artemisinin, 10-deoxo
deoxoartemisinin
deoxodeoxyartemisinin
deoxoqinghaosu

Origin of Product

United States

Elucidation of Biosynthetic Pathways and Metabolic Intermediates

Investigation of Deoxoqinghaosu Formation within Artemisinin (B1665778) Biosynthesis Pathways

This compound, also known as deoxyartemisinin (B22630), is a sesquiterpenoid lactone found in the plant Artemisia annua. It is structurally related to the potent antimalarial compound, artemisinin, and is considered a component of the complex artemisinin metabolic network. The biosynthesis of artemisinin has been extensively studied, providing a framework for understanding the formation of related compounds like this compound.

The core artemisinin biosynthetic pathway begins with the cyclization of farnesyl pyrophosphate (FPP) to form amorpha-4,11-diene, a reaction catalyzed by the enzyme amorpha-4,11-diene synthase (ADS). Following this, a series of oxidative steps are carried out by the cytochrome P450 enzyme CYP71AV1, which converts amorpha-4,11-diene into artemisinic alcohol, then artemisinic aldehyde, and finally artemisinic acid. Subsequently, artemisinic aldehyde can be reduced by DBR2 (artemisinic aldehyde Δ11(13) reductase) to dihydroartemisinic aldehyde, which is then oxidized by ALDH1 (aldehyde dehydrogenase) to form dihydroartemisinic acid. Dihydroartemisinic acid is the direct, late-stage precursor that undergoes a non-enzymatic, photo-oxidative reaction to form artemisinin.

Feeding studies using isotopically labeled precursors in A. annua have demonstrated that this compound is a product derived from this pathway. When labeled dihydroartemisinic acid was administered, deoxyartemisinin was among the metabolites identified, confirming its position within this biosynthetic grid. nih.gov This indicates that while this compound is not a direct intermediate in the formation of artemisinin, it is a closely related metabolite that branches off from a late-stage precursor. Its formation represents a modification of a core intermediate within the broader sesquiterpenoid pathway in A. annua.

Characterization of Proposed Biosynthetic Precursors and Enzymatic Transformations Leading to this compound

The precise biosynthetic step leading to this compound in Artemisia annua has not been fully elucidated, and the specific enzyme responsible for its formation remains uncharacterized. However, based on chemical structure and evidence from feeding studies and synthetic chemistry, logical precursors can be proposed.

The most likely biosynthetic precursor to this compound is artemisinin itself, via a reductive process, or another late-stage intermediate such as dihydroartemisinic acid. nih.gov The chemical structure of this compound differs from artemisinin by the reduction of the lactone carbonyl group to a methylene (B1212753) group. While this transformation can be readily achieved in a laboratory setting using chemical reducing agents, the biological equivalent in A. annua is unknown. mdpi.com It is hypothesized that a reductase enzyme could catalyze this conversion in the plant.

Alternatively, this compound could arise from a precursor like dihydroartemisinic acid through a modified cyclization cascade that differs from the one leading to artemisinin. However, the exact nature of this potential alternative pathway is speculative. Currently, there are no direct biochemical studies that have isolated or characterized an enzyme from A. annua capable of catalyzing the formation of this compound.

Key Proposed Precursors and Transformations for this compound
Proposed PrecursorRequired TransformationEnzyme StatusEvidence
ArtemisininReduction of lactone carbonylUncharacterizedChemical synthesis analogy
Dihydroartemisinic AcidModified cyclization/reduction cascadeUncharacterizedIdentified as a metabolite in feeding studies nih.gov
Artemisinic AcidReduction and cyclizationUncharacterizedUsed in chemical synthesis of this compound derivatives csu.edu.au

Perspectives on Metabolic Engineering Strategies for Related Sesquiterpenoids

Several key strategies have been successfully employed to engineer the artemisinin pathway:

Upregulation of Precursor Supply: The biosynthesis of the universal sesquiterpenoid precursor, FPP, originates from the mevalonate (B85504) (MVA) and methylerythritol phosphate (B84403) (MEP) pathways. Overexpressing rate-limiting enzymes in these pathways, such as 3-hydroxy-3-methylglutaryl-CoA reductase (HMGR) from the MVA pathway, has been shown to increase the production of downstream sesquiterpenoids. nih.gov

Overexpression of Pathway-Specific Genes: Increasing the expression of committed pathway enzymes like amorpha-4,11-diene synthase (ADS) and the cytochrome P450 monooxygenase (CYP71AV1) can effectively pull metabolic flux towards artemisinin-like sesquiterpenoids and prevent the diversion of FPP into other pathways. researchgate.net

Downregulation of Competing Pathways: FPP is a critical branch-point metabolite used for the synthesis of other compounds, such as sterols (via squalene (B77637) synthase, SQS) and other terpenes. Down-regulating or knocking out competing enzymes like SQS can redirect FPP specifically toward sesquiterpenoid production.

Transcriptional Regulation: Employing transcription factors that regulate multiple genes in the artemisinin pathway simultaneously is an effective strategy for coordinated upregulation. Transcription factors from families such as AP2/ERF and bHLH have been identified as key regulators of sesquiterpenoid biosynthesis in A. annua.

These metabolic engineering approaches, which have been primarily focused on maximizing artemisinin yield, could be adapted to increase the production of this compound. If the specific reductase or other enzyme responsible for this compound formation is identified, its co-expression with other upstream pathway genes in a host like Saccharomyces cerevisiae (yeast) or in A. annua itself could enable targeted, high-level production of this specific compound.

Key Enzymes in the Artemisinin Biosynthetic Pathway Relevant to Metabolic Engineering
EnzymeAbbreviationFunctionMetabolic Engineering Application
3-hydroxy-3-methylglutaryl-CoA reductaseHMGRRate-limiting step in the MVA pathway for FPP synthesisOverexpression to increase precursor supply
Amorpha-4,11-diene synthaseADSFirst committed step; converts FPP to amorpha-4,11-dieneOverexpression to pull flux into the pathway
Cytochrome P450 monooxygenaseCYP71AV1Catalyzes the three-step oxidation of amorpha-4,11-diene to artemisinic acidOverexpression to enhance conversion of early intermediates
Artemisinic aldehyde Δ11(13) reductaseDBR2Reduces artemisinic aldehyde to dihydroartemisinic aldehydeOverexpression to channel flux towards dihydroartemisinic acid
Aldehyde dehydrogenaseALDH1Oxidizes dihydroartemisinic aldehyde to dihydroartemisinic acidOverexpression to enhance formation of the final precursor
Squalene synthaseSQSCompetes for FPP to produce sterolsDownregulation to redirect FPP to sesquiterpenoid synthesis

Advanced Synthetic Methodologies and Chemical Transformations

Total Synthesis Strategies for Deoxoqinghaosu and Analogues

While the total synthesis of this compound's parent compound, qinghaosu (artemisinin), has been successfully accomplished by multiple research groups, these routes are often complex and lengthy, making them primarily of academic interest rather than practical for large-scale production. psu.edufrontiersin.org Consequently, the focus for producing this compound and its analogues has predominantly been on more efficient semisynthetic methods that leverage naturally abundant precursors. psu.educlockss.org These strategies capitalize on the availability of compounds like artemisinic acid, which can be converted into the this compound framework through a significantly shorter sequence of chemical reactions. clockss.orgrsc.org

Semisynthetic Routes to this compound from Artemisinic Acid and Dihydroqinghaosu Acetate (B1210297)

Semisynthesis from readily available natural products represents the most viable pathway to this compound.

From Dihydroqinghaosu Acetate: Dihydroqinghaosu acetate serves as another convenient starting material for generating this compound derivatives. rsc.org A notable methodology involves the boron trifluoride-catalyzed Friedel–Crafts alkylation to attach chemical moieties to the C-10 position. rsc.orgresearchgate.net This approach facilitates the introduction of various substituents, including acid-stable UV chromophores, onto the this compound framework. rsc.org For instance, naphth-2-ol can be attached to the nucleus via a carbon-carbon single bond using this method. rsc.orgresearchgate.net

Stereoselective Synthesis and Control of Stereochemistry in this compound Synthesis

The stereochemistry of the this compound framework is critical to its activity, and controlling it during synthesis is a key challenge. The molecule contains several chiral centers, and their precise spatial arrangement must be maintained or correctly established.

During the synthesis of derivatives, unexpected changes in stereochemistry can occur. For example, in the synthesis of C-10 derivatives from dihydroqinghaosu acetate using boron trifluoride diethyl etherate (BF₃·OEt₂), an unintended racemization at the C-9 position has been observed. rsc.org This racemization is mediated by an enol ether intermediate formed under the acidic reaction conditions. rsc.orgresearchgate.net

Control of stereochemistry is also central to modifications at other positions. The synthesis of C-12 labeled deoxoartemisinins for mechanistic studies involves the direct and stereoselective reduction of the C-12 carbonyl group of artemisinin (B1665778). nih.gov This reduction, using reagents like sodium borohydride (B1222165) (NaBH₄) and BF₃·Et₂O, must proceed without altering the stereochemistry at other centers or cleaving the vital endoperoxide bridge. nih.govjapsonline.com Such stereoselective transformations are crucial for producing specific isomers and for ensuring that synthesized analogues can be reliably studied. nih.gov

Rational Design and Derivatization of the this compound Framework

The rational design of new this compound derivatives aims to create molecules with improved characteristics or to introduce functionalities that allow for mechanistic investigation.

A variety of methods have been developed to introduce diverse substituents at the C-10 position of the deoxoartemisinin (B1224473) core. These modifications often lead to compounds with significantly altered properties.

Two primary strategies have been reported for this purpose:

Reaction with Silyl (B83357) Enol Ethers : Dihydroartemisinin (B1670584) acetate can be reacted with various silyl enol ethers in the presence of a Lewis acid like titanium tetrachloride (TiCl₄) to yield C-10 substituted derivatives. researchgate.net

Reaction with Organometallic Reagents :

Grignard Reagents : 10-(2-oxoethyl)deoxoartemisinin can be treated with different Grignard reagents to produce a range of C-10 substituted compounds. researchgate.net

Organozinc Reagents : A versatile method involves the reaction of 10α- or 10β-benzenesulfonyl dihydroartemisinin with organozinc reagents. capes.gov.br The sulfonyl precursors are prepared from dihydroartemisinin, and their subsequent reaction with organozinc compounds derived from allyl, benzyl, phenyl, and other Grignard reagents stereoselectively produces the desired C-10 substituted deoxoartemisinins in moderate to good yields. capes.gov.br

Modification at the C-12 position has led to the development of novel analogues. A key strategy involves creating non-acetal 12β(C–C)-type derivatives, which have shown enhanced acid stability compared to the C-O type acetal (B89532) derivatives of artemisinin. jst.go.jp For instance, 12β(C–C)-type amide derivatives of deoxoartemisinin have been synthesized and studied. jst.go.jp

Another approach starts from artemisinic acid, which can be converted into analogues like 12-(3'-hydroxy-n-propyl)deoxoartemisinin through a synthetic sequence featuring a photooxidative cyclization as the key step. clockss.org Furthermore, isotopically labeled deoxoartemisinins, which are crucial for binding and mechanistic studies, have been synthesized. nih.gov C-12 deuterated and tritiated deoxoartemisinins were obtained through the direct reduction of the artemisinin C-12 carbonyl group using sodium borotritide (NaBT₄) and a Lewis acid, directly forming the labeled deoxoartemisinin core. nih.gov

To investigate the mechanism of action, researchers incorporate "probing moieties" into the this compound structure. These probes act as reporters, allowing for the tracking and study of the molecule's interactions.

A successful methodology involves attaching an acid-stable UV chromophore to the this compound framework, creating a sensitive probe for mechanistic and pharmacological investigations. rsc.orgresearchgate.net For example, naphth-2-ol was attached to the C-10 position through a carbon-carbon bond via a boron trifluoride-catalyzed reaction with dihydroqinghaosu acetate. rsc.orgresearchgate.net The resulting derivative can be easily detected by UV spectroscopy, facilitating studies of its chemical transformations and biological fate. rsc.org General strategies for creating such probes often involve incorporating functionalities like azido (B1232118) groups, which can be used in "click chemistry" reactions to attach reporter tags, or fluorescent groups for direct visualization. nih.govrsc.org

Regioselective and Chemoselective Transformations of this compound

The chemical architecture of this compound, a derivative of the potent antimalarial compound qinghaosu (artemisinin), presents a unique scaffold for synthetic modification. Its complex, polycyclic structure contains multiple potential reaction sites, including the critical endoperoxide bridge. Consequently, achieving regioselectivity (control over the site of reaction) and chemoselectivity (reaction of one functional group in the presence of others) is paramount for the rational design of new analogues. Selective transformations are crucial for systematically probing structure-activity relationships and developing derivatives with enhanced properties.

A primary focus of synthetic efforts has been the modification of precursors like dihydroqinghaosu to generate diverse this compound derivatives. These transformations highlight the strategic challenges and successes in controlling reactivity.

Regioselective Transformations at the C-10 Position

The C-10 position of the this compound framework is a frequent target for regioselective functionalization. A notable example is the Friedel-Crafts alkylation to form new carbon-carbon bonds at this site. Research has demonstrated a convenient method for attaching an acid-stable UV chromophore to the qinghaosu framework using dihydroqinghaosu acetate as a starting material. rsc.orgrsc.org In one such transformation, naphth-2-ol is attached to the nucleus via a boron trifluoride-catalyzed Friedel-Crafts alkylation. rsc.orgrsc.org This reaction proceeds with high regioselectivity for the C-10 position. The resulting 10-(2-hydroxy-1-naphthyl)-deoxoqinghaosu can serve as a valuable probe for mechanistic and pharmacological studies. rsc.orgresearchgate.net

An important finding during these investigations was the detection of a previously unobserved racemization at the C-9 position. rsc.orgrsc.org This side reaction occurs under the Lewis acidic conditions (BF₃·OEt₂ in CH₂Cl₂) commonly used for preparing C-10 derivatives, proceeding through an enol ether intermediate. rsc.org This underscores the subtle complexities of controlling selectivity in this molecular system.

Table 1: Regioselective C-10 Alkylation of a Dihydroqinghaosu Precursor

Starting Material Reagent Catalyst Solvent Product Key Observation Reference

Chemoselective Reduction of Precursors

The generation of this compound derivatives often begins with the chemoselective transformation of qinghaosu itself. The parent compound contains a lactone functional group and the vital endoperoxide bridge. The selective reduction of the lactone carbonyl is a critical first step in the synthesis of many derivatives, including dihydroartemisinin, which is a key precursor. researchgate.net

This transformation is typically achieved using a mild reducing agent, such as sodium borohydride (NaBH₄). The reaction demonstrates high chemoselectivity, as the hydride reagent preferentially attacks the electrophilic lactone carbonyl group, reducing it to a hemiacetal (lactol) without affecting the chemically sensitive endoperoxide bridge, which is essential for the compound's biological activity. researchgate.net This selective conversion to dihydroartemisinin opens the door to subsequent reactions at the newly formed C-10 hydroxyl group, leading to a wide array of derivatives like ethers, esters, and the C-10 carbon-substituted this compound analogues. researchgate.netresearchgate.net

Table 2: Chemoselective Reduction of Qinghaosu to Dihydroartemisinin

Starting Material Reagent Product Selectivity Reference

The ability to perform these regioselective and chemoselective transformations is fundamental to the field. It allows chemists to synthesize novel this compound analogues with tailored modifications, which is essential for exploring new therapeutic applications and understanding the intricate mechanisms of action of this important class of compounds. rsc.orgsemanticscholar.org

Structure Activity Relationship Sar and Structure Mechanism Relationship Smr Investigations

Comparative Analysis of Structural Features and Biological Activity

A key aspect of understanding Deoxoqinghaosu's activity lies in comparing its structural features with those of related compounds, most notably artemisinin (B1665778). Artemisinin and its derivatives are characterized by a 1,2,4-trioxane (B1259687) ring system containing an endoperoxide bridge, which is widely recognized as essential for their potent antimalarial and anticancer activities umich.edunih.govacs.orgnih.govscispace.com. The endoperoxide moiety is believed to be the pharmacophore responsible for initiating the drug's action nih.govacs.org.

This compound, as its name suggests, is a derivative that notably lacks this endoperoxide bridge umich.edupsu.edu. Research has indicated that compounds lacking this critical structural feature are generally devoid of antimalarial activity umich.edunih.govacs.org. For instance, studies comparing artemisinin analogs have shown that the absence of the endoperoxide bridge significantly diminishes or abolishes biological efficacy umich.edunih.gov. This comparative analysis highlights the pivotal role of the endoperoxide bridge in the mechanism of action, suggesting that its cleavage, often iron-mediated, is a prerequisite for generating the active species responsible for therapeutic effects umich.eduacs.orgscispace.com. While this compound itself may not possess the same level of activity as artemisinin due to the absence of this bridge, its study provides valuable insights into which structural modifications impact efficacy and mechanism. For example, studies comparing the activity of artemisinin and its derivatives have shown that modifications at various positions can alter potency and physicochemical properties, contributing to SAR and QSAR studies mdpi.com.

Quantitative Structure-Activity Relationship (QSAR) Modeling of this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling provides a mathematical framework to correlate the biological activity of a series of compounds with their physicochemical properties and structural descriptors slideshare.netresearchgate.net. While specific QSAR models focused exclusively on this compound derivatives might be limited in publicly accessible literature, the broader field of artemisinin analog research frequently employs QSAR. These studies aim to identify key structural features that enhance or diminish activity, guiding the design of new, more potent, or better-tolerated compounds mdpi.com.

QSAR models typically involve the identification of molecular descriptors (e.g., lipophilicity, electronic properties, steric factors) that best predict biological activity slideshare.net. By synthesizing and testing various derivatives, researchers can build predictive models that allow for the rational design of novel compounds with desired pharmacological profiles. The success of artemisinin derivatives in drug development underscores the power of SAR and QSAR in optimizing lead compounds mdpi.com.

Computational Chemistry Approaches in SAR and SMR Studies

Computational chemistry plays a vital role in elucidating the SAR and SMR of this compound and its related compounds, offering insights that complement experimental findings.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking simulations are employed to predict the binding affinity and orientation of a ligand (this compound or its derivatives) to its biological target slideshare.net. These simulations help visualize how the molecule interacts with specific protein sites, providing hypotheses about the molecular basis of its activity. For artemisinins, potential targets include proteins involved in parasite metabolism or heme detoxification acs.orgnih.govacs.org. Docking studies can identify key functional groups or structural motifs responsible for binding and can guide the design of analogs with improved binding characteristics. While direct docking studies specifically on this compound might not be widely published, the general approach is applicable to understanding how structural modifications, such as the absence of the endoperoxide bridge, might affect target interaction and subsequent activity.

Molecular Dynamics Simulations to Elucidate Conformational Dynamics

Molecular dynamics (MD) simulations provide a temporal perspective on molecular interactions, revealing how molecules like this compound and their targets move and change conformation over time slideshare.net. This is crucial for understanding dynamic binding events, conformational flexibility, and the stability of ligand-target complexes. By simulating the behavior of this compound in a biological environment, researchers can gain deeper insights into its interaction mechanisms, potential allosteric effects, and how its structure influences its dynamic behavior and biological function.

In Silico Methodologies for Predicting Chemical Reactivity

Predicting the chemical reactivity of this compound using in silico methodologies is fundamental to understanding its SMR, particularly concerning the proposed mechanism of action involving the cleavage of the endoperoxide bridge umich.eduacs.orgscispace.com. Computational methods, such as Density Functional Theory (DFT) or quantum mechanics calculations, can be used to model the electronic structure and predict reaction pathways, activation energies, and the stability of intermediates. These studies can elucidate how the molecule might undergo reductive cleavage, generate reactive species (like free radicals), and subsequently interact with cellular components. For artemisinin, computational studies have explored the iron-mediated cleavage of the endoperoxide bond, providing a theoretical basis for its activation and subsequent cytotoxic effects umich.eduacs.orgscispace.com. Applying similar methodologies to this compound, or comparing its predicted reactivity to that of artemisinin, can shed light on why the absence of the endoperoxide bridge leads to altered or diminished activity.

Molecular and Biochemical Mechanisms of Action

Investigation of Interactions with Cellular Redox Homeostasis

The endoperoxide bridge is a critical pharmacophore in the qinghaosu family, and its activation is a key step in exerting its biological effects. researchgate.net This process is intimately tied to the cellular redox environment, particularly within the Plasmodium falciparum parasite, which experiences significant oxidative stress from digesting host hemoglobin. nih.govtandfonline.com The parasite has a robust antioxidant defense system, including glutathione (B108866) and thioredoxin-related proteins, to manage this stress. biorxiv.org

Peroxide antimalarials, including derivatives of qinghaosu, are proposed to function by overwhelming these antioxidant systems. biorxiv.orgacs.org The mechanism involves bioactivation, typically by ferrous iron (Fe²⁺) or heme released from hemoglobin digestion, which cleaves the peroxide bond. nih.govacs.org This cleavage initiates a cascade of events that generates reactive oxygen species (ROS) and induces widespread oxidative stress, disrupting the parasite's redox balance. nih.govbiorxiv.org Studies on related peroxide compounds have shown that they target and disrupt redox regulation, with cell redox homeostasis being one of the most significantly enriched biological processes affected. biorxiv.org This disruption of the parasite's ability to manage its oxidative environment is considered a crucial aspect of the compound's mechanism of action. tandfonline.combiorxiv.org

Proposed Mechanisms of Radical Generation and Alkylation by Deoxoqinghaosu (or its derivatives)

The central hypothesis for the action of qinghaosu and its derivatives is the generation of highly reactive carbon-centered radicals. researchgate.netnih.govscispace.com The process is initiated by the reductive cleavage of the endoperoxide bridge, a reaction catalyzed by intracellular ferrous iron (Fe²⁺), which is abundant in the malaria parasite's food vacuole due to hemoglobin degradation. researchgate.nettandfonline.comnih.gov

Two main pathways for the heme-mediated cleavage of the artemisinin (B1665778) endoperoxide bond have been proposed:

Route 1 : Involves the attack of heme on the O1 oxygen of the peroxide, leading to an O2-centered radical. This species is short-lived and rearranges to form a C4-centered secondary radical. tandfonline.com

Route 2 : Involves heme attack on the O2 oxygen, which, after rearrangement, also produces a primary C4-centered radical. tandfonline.com

These primary and secondary carbon-centered radicals are potent alkylating agents. tandfonline.comscispace.comnih.gov Once generated, these radicals can covalently bind to and modify a variety of essential biomolecules, such as proteins and heme itself. nih.govtandfonline.comacs.org This alkylation is considered a primary mechanism through which these compounds exert their cytotoxic effects on the parasite. tandfonline.comnih.gov The chemical reactivity and antimalarial activity are closely linked; for instance, derivatives with steric hindrance near the peroxide bridge that blocks Fe²⁺ access show reduced activity. scispace.comnih.gov Studies with 12-(2,4-dimethoxyphenyl)-12-deoxoqinghaosu have provided evidence for the formation of C-centered primary radicals that subsequently alkylate biomolecules like reduced glutathione. researchgate.netcapes.gov.br

Table 1: Proposed Steps in Radical Generation and Alkylation

StepDescriptionKey Intermediates/ProductsSupporting Findings
1. Activation Reductive cleavage of the endoperoxide bridge.O-centered and C-centered radicalsCatalyzed by intracellular Fe²⁺ or heme. researchgate.nettandfonline.comnih.gov
2. Radical Generation Rearrangement of initial radical species.Primary and secondary carbon-centered radicalsThese are highly reactive alkylating species. tandfonline.comscispace.com
3. Alkylation Covalent modification of biological macromolecules.Radical-biomolecule adducts (e.g., alkylated heme, proteins)This damage to vital components leads to cell death. nih.govacs.org

Elucidation of Effects on Specific Biochemical Pathways (e.g., glutathione metabolism)

The widespread alkylation caused by activated this compound and its relatives significantly perturbs multiple biochemical pathways, with the parasite's antioxidant systems being a critical battleground. biorxiv.org Glutathione (GSH) metabolism is a particularly important target. biorxiv.orgacs.org

GSH is a vital tripeptide (γ-Glu-Cys-Gly) that plays a central role in maintaining the cellular redox balance and protecting the parasite from oxidative damage. biorxiv.orgplos.orgplos.org It is involved in detoxifying reactive oxygen species and can also participate in the degradation of heme. tandfonline.complos.org Research has shown that C-centered radicals produced from qinghaosu and its derivative, 12-(2,4-dimethoxyphenyl)-12-deoxoqinghaosu, can directly react with and alkylate reduced glutathione. nih.govresearchgate.netcapes.gov.br

This interaction has several consequences:

Depletion of GSH : The formation of GSH-drug adducts depletes the pool of reduced glutathione, weakening the parasite's primary antioxidant defense. biorxiv.orgplos.org

Sensitization to Oxidative Stress : By compromising the GSH system, the parasite becomes more vulnerable to the oxidative stress induced by both the drug itself and its own metabolic processes, such as heme digestion. plos.orgsemanticscholar.org

The targeting of glutathione metabolism is a key feature of the mechanism of action for peroxide antimalarials, suggesting that interventions that further disrupt this pathway could enhance the efficacy of these drugs. biorxiv.org

Analytical Methodologies for Research and Characterization

Advanced Chromatographic Techniques for Separation and Purity Assessment

Chromatography is a fundamental tool for the isolation and purity assessment of Deoxoqinghaosu from natural sources, such as Artemisia annua extracts, or from synthetic reaction mixtures. The choice of technique is often dictated by the complexity of the sample and the required purity of the final product.

High-Performance Liquid Chromatography (HPLC) is a widely used method for the analysis of this compound. scispace.comimpactfactor.orgmmv.org Various stationary phases and mobile phases are employed to achieve optimal separation from related compounds like artemisinin (B1665778) and artemisinic acid. scispace.comimpactfactor.org Reversed-phase columns, such as C18, are frequently utilized. scispace.comnih.gov A typical mobile phase might consist of a mixture of acetonitrile (B52724) and water, or acetonitrile, water, and methanol. scispace.com The separation is often monitored using ultraviolet (UV) detection, typically around 210-216 nm, although the low UV absorbance of this compound can present challenges for quantification in complex extracts. scispace.commmv.org To overcome this, Evaporative Light Scattering Detection (ELSD) can be used as an alternative or complementary detection method, as it does not rely on the chromophoric properties of the analyte. scispace.commmv.org

Gas Chromatography (GC), often coupled with mass spectrometry (GC-MS), is another powerful technique for the analysis of this compound. nih.govmdpi.com This method is particularly useful for volatile and thermally stable compounds. The analysis of this compound by GC-MS allows for both separation and identification based on its mass-to-charge ratio and fragmentation pattern. nih.gov

Thin-Layer Chromatography (TLC) offers a simpler, more rapid method for the qualitative and semi-quantitative analysis of this compound. nih.govwindows.net It is particularly useful for monitoring the progress of chemical reactions or for the initial screening of plant extracts. windows.net By selecting an appropriate solvent system, this compound can be effectively separated from artemisinin and other impurities on a silica (B1680970) gel plate. windows.net

Interactive Data Table: Chromatographic Methods for this compound Analysis

TechniqueStationary PhaseMobile Phase ExampleDetection MethodApplication
HPLCC18 Reversed-PhaseAcetonitrile:Water (65:35 v/v)UV (210-216 nm), ELSDPurity assessment, Quantification
GC-MS(Typically a fused silica capillary column)(Carrier gas, e.g., Helium)Mass SpectrometryIdentification, Quantification
TLCSilica GelHeptane:Ethyl Acetate (B1210297) (e.g., 9:1 v/v)Visualization under UV light after stainingQualitative analysis, Reaction monitoring

Spectroscopic Methods for Elucidating this compound Structure in Research Contexts

Spectroscopic techniques are indispensable for confirming the identity and elucidating the detailed molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for structural determination. Both ¹H NMR and ¹³C NMR are used to provide detailed information about the chemical environment of each proton and carbon atom in the molecule. nih.govfrontiersin.orgnih.gov The chemical shifts, coupling constants, and signal integrations in the NMR spectra allow for the unambiguous assignment of the compound's structure. For instance, ¹³C NMR spectra have been used to confirm the identity of isolated this compound by comparing the experimental data with previously reported values. nih.govacs.org

Mass Spectrometry (MS) provides crucial information about the molecular weight and elemental composition of this compound. nih.govresearchgate.net When coupled with chromatographic techniques like GC or LC, MS allows for the confident identification of the compound in complex mixtures. High-resolution mass spectrometry (HRMS), often with electrospray ionization (ESI), can provide highly accurate mass measurements, further confirming the molecular formula. frontiersin.org The fragmentation pattern observed in the mass spectrum offers additional structural information, revealing characteristic losses of functional groups that can help to piece together the molecule's structure. researchgate.net The mass spectrum of this compound typically shows a molecular ion peak corresponding to its molecular weight. nih.govacs.org

Quantitative Analytical Methods for Research-Scale Compound Analysis

Accurate quantification of this compound is essential for a wide range of research applications, from determining its concentration in biological samples to assessing the yield of a synthetic route.

Mass spectrometry, particularly when coupled with chromatography, offers highly sensitive and specific methods for the quantification of this compound. mdpi.comnih.govacs.org Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the most common approaches. mdpi.comnih.govacs.org These methods rely on the detection of specific ions generated from the analyte, which provides a high degree of selectivity. Quantification is typically achieved by creating a standard curve using authenticated standards of this compound. mdpi.com LC-MS/MS methods have been developed and validated for the pharmacokinetic analysis of this compound in biological matrices like rat plasma, demonstrating good linearity, sensitivity, precision, and accuracy. nih.govacs.org

Interactive Data Table: Mass Spectrometry-Based Quantification of this compound

TechniqueIonization MethodKey ParametersApplication
GC-MSElectron Ionization (EI)Monitored Ions, Standard CurveQuantification in plant extracts and biological samples
LC-MS/MSElectrospray Ionization (ESI)Multiple Reaction Monitoring (MRM), Internal StandardsPharmacokinetic studies, Trace level quantification

Densitometry, following separation by Thin-Layer Chromatography (TLC), provides a simpler and more cost-effective method for the quantification of this compound compared to MS-based techniques. biorxiv.orgresearchgate.netwjgnet.com After developing the TLC plate, the separated spots are scanned with a densitometer at a specific wavelength. The intensity of the spot is proportional to the concentration of the compound. This method has been successfully applied to the simultaneous densitometric determination of related compounds in Artemisia annua. biorxiv.org

While direct spectrophotometric methods for this compound are not widely reported due to its weak UV absorbance, derivatization techniques can be employed to introduce a chromophore, allowing for quantification using a standard spectrophotometer. However, for underivatized this compound, chromatographic methods with more sensitive detectors are generally preferred.

Flow cytometry is a powerful technique used to analyze the physical and chemical characteristics of cells in a fluid stream. In the context of this compound research, flow cytometry is not used for the direct quantification of the compound itself, but rather to investigate its effects on cells. For example, it has been employed to study the impact of this compound and its derivatives on the cell cycle of cancer cells. rug.nlijcce.ac.ir By staining cells with fluorescent dyes that bind to DNA, flow cytometry can determine the proportion of cells in different phases of the cell cycle (G0/G1, S, and G2/M), revealing if the compound induces cell cycle arrest. rug.nlijcce.ac.ir It can also be used to assess other cellular parameters such as apoptosis and cell viability in response to treatment with this compound. nih.govmdpi.com

Future Research Directions and Unresolved Scientific Questions

Advancements in Synthetic Efficiency and Sustainable Production Methods

Future research should aim to:

Optimize Existing Pathways: Refine current synthetic protocols to increase reaction yields, reduce the number of steps, and minimize the use of hazardous or expensive reagents.

Develop Sustainable Processes: Investigate greener chemistry approaches, including the use of biocatalysts, more environmentally friendly solvents, and renewable starting materials, to ensure sustainable production.

Explore Novel Synthetic Routes: Discover entirely new synthetic strategies that offer higher efficiency, better stereochemical control, and greater scalability. Research into utilizing 12β-F-deoxoqinghaosu as an intermediate for synthesizing other derivatives also underscores the importance of efficient precursor synthesis calis.edu.cn.

Table 1: Reported Synthesis Yields for Deoxoqinghaosu

Starting MaterialReported Overall YieldReference(s)
Arteannuic Acid~39% psu.edursc.org
DihydroqinghaosuEfficient synthesis ccspublishing.org.cn

Exploration of Novel Derivatization Strategies for Targeted Research Applications

This compound's chemical scaffold offers significant potential for derivatization to tailor its properties for specific research applications or therapeutic targets. Existing research has explored various modifications, including the synthesis of C-12 carbon-substituted 12-deoxoartemisinin compounds and N-glycosides of Dihydroartemisinin (B1670584) (DHA) calis.edu.cn. Furthermore, C-10 phenoxy derivatives of dihydroartemisinin have demonstrated potent antimalarial activity researchgate.net, indicating that strategic modifications can substantially impact biological efficacy.

Future research should focus on:

Structure-Activity Relationship (SAR) Studies: Systematically synthesize and evaluate a diverse library of this compound derivatives, exploring modifications at various positions of the molecule. This includes investigating the impact of different functional groups, chain lengths, and stereochemical alterations on biological activity and pharmacokinetic properties.

Targeted Delivery Systems: Develop derivatization strategies that facilitate targeted delivery of this compound to specific tissues or cells, potentially through conjugation with targeting ligands or incorporation into nanocarrier systems.

Analytical Method Enhancement: Explore novel derivatization techniques to improve the detection sensitivity, chromatographic separation, and mass spectrometric identification of this compound and its metabolites in biological matrices researchgate.netnih.govnih.govmdpi.com.

Deeper Understanding of Molecular Interactions and Target Engagement Mechanisms

Despite the established antimalarial activity of artemisinin (B1665778) derivatives, the precise molecular mechanisms underlying their efficacy, including that of this compound, remain incompletely understood nih.govmicrobialcell.comresearchgate.net. While the endoperoxide bridge is recognized as crucial, the exact cellular targets, the cascade of events following activation, and the nature of molecular interactions are subjects of ongoing investigation. Research has indicated that artemisinins may interact with heme, leading to radical formation and subsequent cellular damage, or interfere with mitochondrial function nih.govmicrobialcell.comresearchgate.net. However, the promiscuity of these reactions and the specific engagement with target biomolecules require deeper exploration nih.govacs.org.

Future research should prioritize:

Identification of Specific Molecular Targets: Employ advanced biophysical techniques, such as surface plasmon resonance (SPR), isothermal titration calorimetry (ITC), and cellular thermal shift assays (CETSA), to precisely identify and characterize the direct molecular targets of this compound acs.orgfrontiersin.orgnih.govresearchgate.net.

Elucidation of Interaction Mechanisms: Investigate the detailed molecular interactions between this compound and its identified targets. This includes understanding binding kinetics, thermodynamics, and the structural basis of these interactions, potentially utilizing techniques like X-ray crystallography or cryo-electron microscopy (cryo-EM) for target-ligand complexes acs.org.

Mapping Downstream Signaling Pathways: Determine the cellular signaling pathways that are activated or inhibited upon this compound engagement with its targets, providing a comprehensive view of its mode of action.

Integration of Omics Technologies for Comprehensive Mechanistic Research

The complexity of biological systems necessitates a holistic approach to understanding drug mechanisms. While individual omics technologies like genomics, transcriptomics, proteomics, and metabolomics provide valuable insights, their integration offers a more complete picture of cellular responses e-enm.orgresearchgate.netpharmafeatures.comarxiv.orgmdpi.com. For this compound, a comprehensive understanding of its cellular effects and metabolic impact is still developing.

Future research should leverage the power of multi-omics integration by:

Comprehensive Cellular Profiling: Conduct integrated omics studies, combining transcriptomic, proteomic, and metabolomic analyses, to map the global cellular response to this compound treatment. This approach can reveal alterations in gene expression, protein abundance, and metabolic pathways that are critical for its activity.

Identifying Biomarkers: Utilize multi-omics data to identify reliable biomarkers for this compound efficacy, resistance, or specific mechanisms of action. This can aid in patient stratification and personalized treatment strategies.

Systems-Level Mechanistic Understanding: Integrate data from various omics layers to build predictive models and gain a systems-level understanding of how this compound exerts its effects, bridging the gap from molecular interactions to cellular phenotypes and ultimately to therapeutic outcomes.

By addressing these research directions, the scientific community can advance the understanding and potential applications of this compound, paving the way for more targeted and effective therapeutic strategies.

Q & A

Q. How can researchers ensure reproducibility in this compound studies amid variability in artemisinin sourcing?

  • Methodological Answer : Source artemisinin from WHO-prequalified suppliers and document Certificate of Analysis (CoA) data. Publish detailed synthetic protocols (e.g., reaction stoichiometry, purification gradients) in supplementary materials. Share raw spectral data (NMR, MS) via public repositories like Zenodo .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.